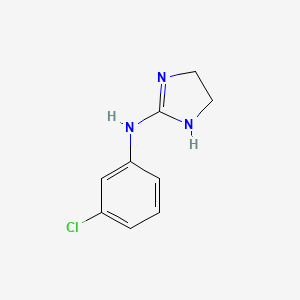

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C9H10ClN3 |

|---|---|

Molecular Weight |

195.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |

InChI Key |

FHEDEBIQWKVZRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves two key steps:

- Formation of the 4,5-dihydro-1H-imidazole (imidazoline) core.

- N-substitution with a 3-chlorophenyl group.

Two main synthetic routes have been reported:

- Cyclization of appropriate diamines with aldehydes or carboxylic acid derivatives to form the imidazoline ring, followed by N-arylation.

- One-pot synthesis from o-phenylenediamines and isothiocyanates or related reagents under mild conditions, often using visible light-mediated or catalyst-free protocols.

Classical Method: Cyclization with Carboxylic Acids and Aromatic Amines

One traditional approach involves the reaction of 1,2-diamines with carboxylic acids or their derivatives to form the imidazoline ring, followed by substitution with aromatic amines such as 3-chloroaniline.

- Procedure: Heating o-phenylenediamine with substituted carboxylic acids in the presence of mineral acids, often with an excess of carboxylic acid (ratio ~10:1), promotes ring closure to form 2-substituted imidazolines.

- Limitations: This method requires harsh conditions, excess reagents, and often results in moderate yields dependent on reagent ratios.

One-Pot Visible Light-Mediated Synthesis

A recent advancement is a mild, scalable, one-pot visible light-mediated synthesis of N-substituted 2-aminobenzimidazoles and related imidazoline derivatives, which can be adapted for this compound.

Reaction Scheme: The process involves three sequential steps in a single vessel:

- N-substitution of o-phenylenediamine with 3-chlorophenyl-containing reagents.

- Formation of thiourea intermediates.

- Cyclodesulfurization under visible light irradiation to form the imidazoline ring.

Conditions: Room temperature, aqueous ethanol solvent system (90% ethanol, 10% water), potassium carbonate as base, and blue LED light (3 W) irradiation for 6 hours under air atmosphere.

- Yields: This method achieves yields up to 71% or higher for similar compounds, with excellent functional group tolerance and scalability demonstrated by gram-scale synthesis.

Synthesis via Sulfonyl Derivatives and Hybrid Compounds

Another approach involves the preparation of hybrid compounds containing the 4,5-dihydro-1H-imidazole core with aryl substituents, including chlorophenyl groups, via sulfonylation and subsequent transformations.

-

- Reaction of phthalazine derivatives with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate to form pseudobases.

- Conversion to sulfonamide derivatives using aminooxy sulfonic acid.

- Ring opening and further functionalization to introduce aryl groups such as 3-chlorophenyl.

Characterization: These compounds are characterized by elemental analysis, IR, NMR spectroscopy, and single-crystal X-ray diffraction, confirming the imidazoline structure and substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization with Carboxylic Acids | o-Phenylenediamine, carboxylic acid | Heating with mineral acid, excess acid | ~50-70 | Established method, accessible reagents | Harsh conditions, excess reagents |

| One-pot Visible Light-Mediated | o-Phenylenediamine, isothiocyanates, K2CO3 | Room temp, blue LED light, aqueous ethanol | Up to 71 | Mild, scalable, environmentally friendly | Requires light setup, longer reaction time |

| Sulfonylation and Hybrid Synthesis | Phthalazine derivatives, imidazole sulfate, aminooxy sulfonic acid | DMF solvent, room temp to mild heating | Moderate | Structural diversity, well-characterized | Multi-step, specialized reagents |

Mechanistic Insights

The one-pot visible light-mediated method proceeds via a radical pathway involving:

- Formation of thiyl radicals and reactive oxygen species under blue LED irradiation.

- Cyclodesulfurization of thiourea intermediates to form the imidazoline ring.

- This mechanism avoids toxic metals and harsh reagents, enhancing environmental compatibility.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has shown that compounds related to N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibit antiviral properties. For instance, derivatives of imidazole have been synthesized and evaluated for their activity against viruses such as the Tobacco Mosaic Virus (TMV). In a study, certain sulfonamide derivatives demonstrated approximately 50% inhibition of TMV, indicating potential for further development in antiviral therapies .

Antihypertensive and Antidiabetic Properties

Imidazoline derivatives, including those related to this compound, have been noted for their antihypertensive effects. Some studies suggest that these compounds can act as carbonic anhydrase inhibitors, which are beneficial in managing hypertension. Additionally, the incorporation of imidazole motifs into drug design has been linked to improved efficacy in treating conditions like type 2 diabetes .

Anticancer Potential

The anticancer properties of imidazole derivatives have also been investigated. A study involving hybrid compounds containing the imidazole core showed promising results in inhibiting cancer cell proliferation. These compounds were tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting their potential as anticancer agents .

Agricultural Applications

Insecticidal Activity

this compound and its derivatives have been explored for their insecticidal properties. A series of novel compounds were synthesized and tested for efficacy against agricultural pests. Preliminary bioassay results indicated that some derivatives exhibited good insecticidal activity with low toxicity profiles, making them suitable candidates for environmentally friendly pest control solutions .

Case Study 1: Antiviral Activity Assessment

A study evaluated several sulfonamide derivatives based on this compound for their antiviral activity against TMV. The results indicated that specific modifications enhanced antiviral efficacy compared to baseline compounds.

Case Study 2: Insecticidal Efficacy

Another research project focused on synthesizing a range of imidazole-based insecticides targeting pests such as Plutella xylostella. The findings revealed that certain derivatives achieved over 70% mortality rates in laboratory conditions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of imidazoline derivatives are highly dependent on the nature and position of substituents on the aryl group. Key examples include:

Key Observations:

Substituent Position and Bioactivity :

- The 2,6-dichlorophenyl group in clonidine enhances α2-adrenergic receptor agonism, critical for its antihypertensive effects .

- 3-Chlorophenyl substitution (as in the target compound) may alter receptor selectivity compared to clonidine, though specific data is lacking.

Heterocyclic Modifications :

- Tizanidine incorporates a benzothiadiazole ring, increasing rigidity and influencing its muscle relaxant properties .

- Bromine and fluorine in romifidine enhance lipophilicity, improving blood-brain barrier penetration for veterinary use .

Physicochemical Properties :

Computational and Spectroscopic Analyses

- Vibrational Spectroscopy : DFT studies on tizanidine revealed strong agreement between experimental and calculated IR/Raman spectra, confirming the accuracy of B3LYP/6-31G(d,p) methods for imidazoline derivatives .

Biological Activity

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of anticancer research. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various cancer cell lines.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-chloroaniline with appropriate imidazole derivatives. The compound's structure features a dihydroimidazole core, which is crucial for its biological activity. The dihedral angle between the benzene and imidazole rings has been noted to be approximately 43.3 degrees, suggesting a specific spatial arrangement that may influence its interaction with biological targets .

2.1 Anticancer Properties

Recent studies have demonstrated that derivatives of 4,5-dihydro-1H-imidazol-2-amines exhibit pronounced anticancer activities. For instance, compounds with similar structures have been tested against various human cancer cell lines, showing IC50 values in the range of 2.38–3.77 μM for cervical and bladder cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | SISO (Cervical) | 2.38 | Induces apoptosis |

| Compound 5l | RT-112 (Bladder) | 3.77 | Cell cycle arrest |

| Compound 5m | SISO | 3.50 | Apoptosis induction |

The most active compounds from related studies have shown the ability to induce apoptosis in targeted cancer cells, highlighting their potential as therapeutic agents .

2.2 Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the imidazole ring enhances cytotoxicity. For example, the incorporation of a bulky lipophilic group significantly increases activity against cancer cells .

Table 2: Structure-Activity Relationships

| Substituent Type | Position on Imidazole | Effect on Activity |

|---|---|---|

| Electron-withdrawing | R-position | Increases potency |

| Bulky lipophilic group | R2-position | Enhances activity |

3.1 Cytotoxicity Testing

A series of experiments were conducted to assess the cytotoxic effects of this compound on various human cancer cell lines:

- Cervical Cancer (SISO) : Significant apoptosis was observed at IC50 concentrations.

- Bladder Cancer (RT-112) : The compound exhibited effective growth inhibition.

These findings suggest that modifications in the imidazole structure can lead to improved anticancer properties.

3.2 Mechanistic Insights

Mechanistic studies have shown that compounds similar to this compound can disrupt cellular processes leading to apoptosis:

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with these compounds.

- Cell Cycle Arrest : Some derivatives were found to induce cell cycle arrest, preventing cancer cell proliferation.

4. Conclusion and Future Directions

This compound represents a promising scaffold for developing new anticancer agents due to its significant biological activity and potential for further optimization through structural modifications. Future research should focus on exploring additional derivatives and conducting in vivo studies to validate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.